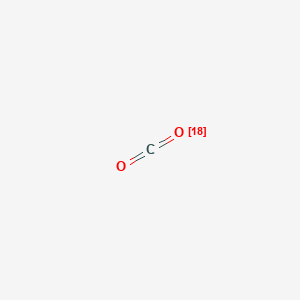

Carbon dioxide (18O2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbon Dioxide (18O2) is a carbonic acid gas containing the oxygen isotope 18O . Its properties are similar to ordinary carbon dioxide, but it has a different isotopic composition . It has been used as an isotope indicator during biomedical research and when setting up large-scale environmental studies .

Synthesis Analysis

Pathway-specific labeling using isotopic molecular oxygen (18O2) makes it possible to determine the origin of oxygen atoms in metabolites and the presence of biosynthetic enzymes . This method has been used in studies involving whole Medicago truncatula seedlings prepared using 18O2-air .

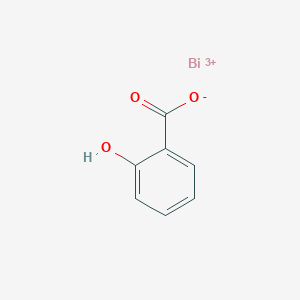

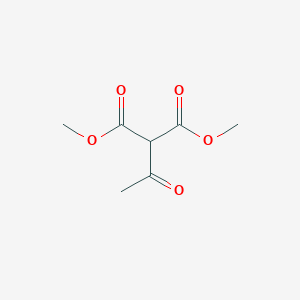

Molecular Structure Analysis

The molecular structure of Carbon Dioxide (18O2) is similar to that of regular Carbon Dioxide . The molecule is composed of a carbon atom covalently double bonded to two oxygen atoms .

Physical And Chemical Properties Analysis

Carbon Dioxide (18O2) is colorless, odorless, non-toxic, non-flammable, and does not support combustion . Its molecular weight is 46.009 g/mol .

Aplicaciones Científicas De Investigación

Formation and Decomposition in Interstellar Ices

- Carbon dioxide formation from carbon monoxide and molecular oxygen (^18O2) via radiolysis was studied, revealing insights into interstellar ice processes. Isotopic labeling helped trace atom pathways, showing how carbon monoxide decomposes and reacts with oxygen atoms to form various carbon dioxide isotopomers (Bennett, Jamieson, & Kaiser, 2009).

Methane Combustion Catalysts

- Zirconia-supported Pd16O and bulk Pd16O used as methane combustion catalysts showed different 18O distributions in water and carbon dioxide. This study highlighted the role of lattice oxygen in methane combustion and the influence of 18O2 on the isotopic composition of reaction products (Ciuparu, Altman, & Pfefferle, 2001).

Fiber-Enhanced Raman Gas Spectroscopy

- The use of fiber-enhanced Raman gas spectroscopy for 18O-13C-labeling experiments was introduced, offering a method to measure carbon dioxide and oxygen isotopologues in plant experiments. This technique provides a novel approach for analyzing plant metabolism (Knebl et al., 2019).

Influence on Atmospheric CO2

- The study of carbonic anhydrase activity in vegetation revealed its impact on the 18O content of atmospheric CO2, suggesting that variations in 18O equilibrium among different plant groups could significantly affect atmospheric C18OO (Gillon & Yakir, 2001).

Isotope Anomalies in Stratosphere and Mesosphere

- Isotopic measurements of stratospheric and mesospheric CO2 and O2 showed significant isotopic anomalies, indicating unknown fractionation processes and a gap in understanding of O2 chemistry in these atmospheric layers (Thiemens et al., 1995).

Medical and Environmental Studies

- C18O2 used as a tracer gas in lung function studies provided insights into pulmonary physiology and may assist in understanding respiratory diseases (Schulz et al., 2004).

Direcciones Futuras

Propiedades

InChI |

InChI=1S/CO2/c2-1-3/i2+2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURLTUGMZLYLDI-HQMMCQRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)=[18O] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

46.009 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

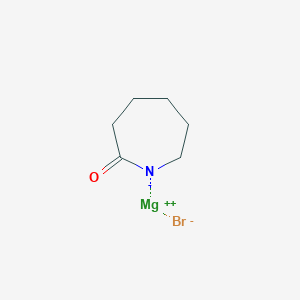

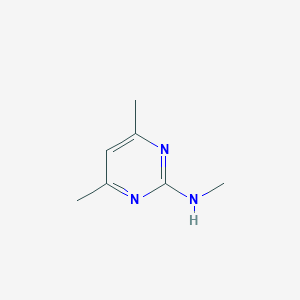

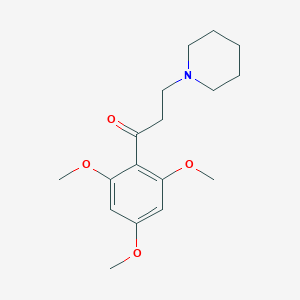

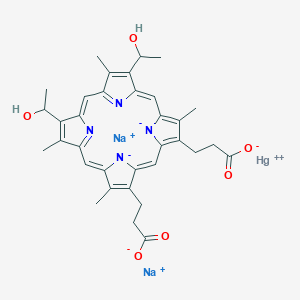

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)